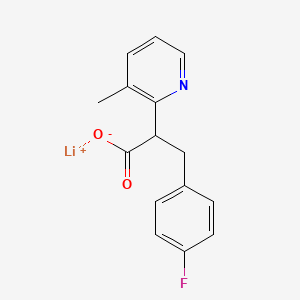

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate" appears to be a complex organic molecule that may involve lithium coordination with a fluorophenyl group and a methylpyridinyl group. The structure suggests potential applications in organic synthesis and materials science due to the presence of lithium, which is known for its reactivity and utility in various chemical reactions.

Synthesis Analysis

The synthesis of related fluorinated compounds and lithium derivatives has been explored in the literature. For instance, the stereoselective synthesis of 3-fluoro azetidinones involves the treatment of S-Phenyl 2-fluoropropanethioate with lithium diisopropylamide to form a lithium enolate, which then reacts with aldehyde imines to yield trans-3-fluoro-3-methyl-2-azetidinone derivatives . Additionally, directed lithiation of 4-fluoropyridines using n-butyllithium-TMEDA chelate or lithium diisopropylamide at low temperatures has been reported to produce various 3,4-disubstituted pyridines, demonstrating the versatility of lithium-mediated functionalization of halopyridines .

Molecular Structure Analysis

The molecular structure of the compound likely involves coordination between lithium and the organic moieties. The presence of a 4-fluorophenyl group and a 3-methylpyridin-2-yl group suggests potential for complexation and interaction with lithium. Structural factors controlling the aggregation of lithium phenolates in weakly polar aprotic solvents have been studied, indicating that substituents can influence the equilibrium between different aggregated forms of lithium complexes .

Chemical Reactions Analysis

Lithium compounds are known to participate in various chemical reactions. The facile addition of methyl lithium to a 4-vinylpyridine system has been observed, leading to cyclized products upon heating with hydrochloric acid . This demonstrates the reactivity of lithium compounds in nucleophilic addition reactions. The lithiation of halopyridines and subsequent reactions with electrophiles to yield substituted pyridines further exemplifies the chemical versatility of lithium in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium compounds are influenced by their molecular structure and the nature of their substituents. For example, the aggregation of lithium phenolates in solution can be affected by the basicity of the anion and the steric effects of substituents, which in turn can influence the reactivity and selectivity of lithium-mediated reactions . The specific properties of "Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate" would depend on its precise structure and the solvent system used, but it can be inferred that the presence of fluorine and the pyridine ring would contribute to its reactivity and potential applications in synthesis.

Propriétés

IUPAC Name |

lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2.Li/c1-10-3-2-8-17-14(10)13(15(18)19)9-11-4-6-12(16)7-5-11;/h2-8,13H,9H2,1H3,(H,18,19);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZDAYZGZWWAPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=CC=C1)C(CC2=CC=C(C=C2)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B3020770.png)

![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)

![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)

![N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3020774.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,6-dichlorophenyl)prop-2-en-1-one](/img/structure/B3020777.png)

![N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3020782.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)